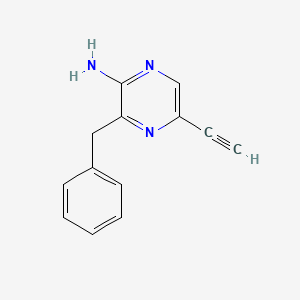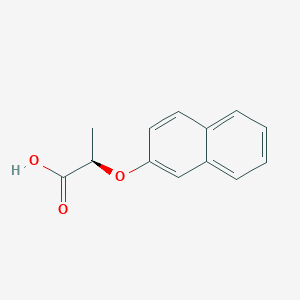![molecular formula C6H4BrN3O B11892000 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a hydroxyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromopyridine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group at the 3rd position can be oxidized to form a ketone or reduced to form an alkyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrazolopyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound .
Applications De Recherche Scientifique
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a probe to study various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
1H-Pyrazolo[4,3-b]pyridine: A closely related compound with the pyrazole ring fused at a different position on the pyridine ring.
1H-Pyrazolo[3,4-c]pyridine: A compound with a similar core structure but different functional groups
Uniqueness: 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile scaffold for the development of new therapeutic agents and chemical probes .
Propriétés
Formule moléculaire |
C6H4BrN3O |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
7-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11) |
Clé InChI |
MUTHJUNUTARIHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Br)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)
![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)








![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)



